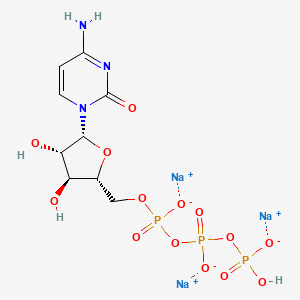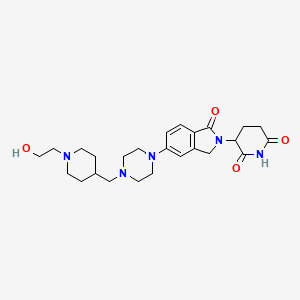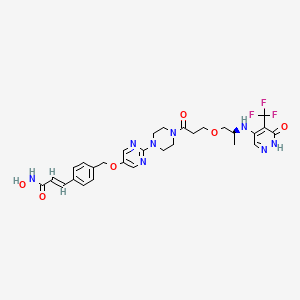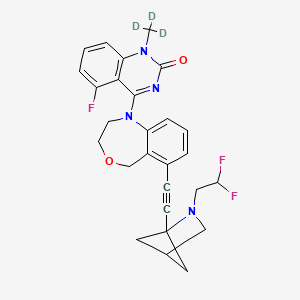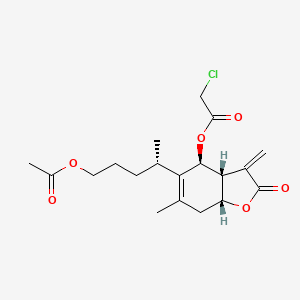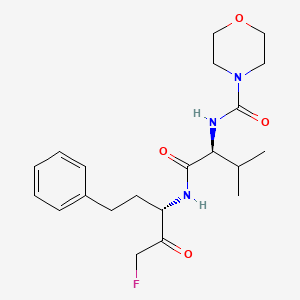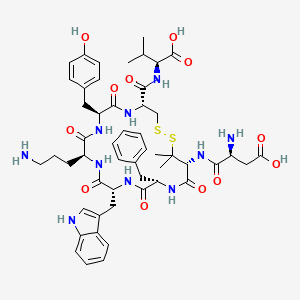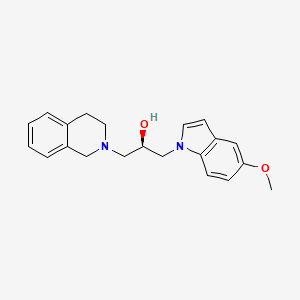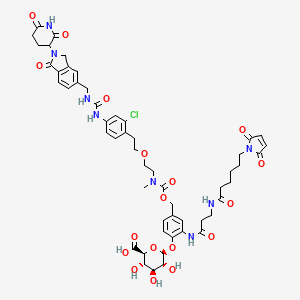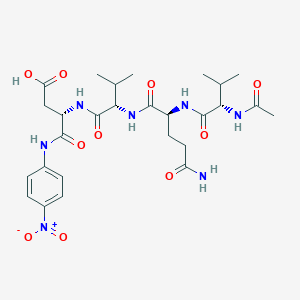
Shp2-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shp2-IN-20 is a small molecule inhibitor targeting Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, playing a crucial role in various cellular processes, including growth, proliferation, differentiation, migration, and apoptosis. This compound has gained attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate oncogenic signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-20 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents and solvents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining its chemical integrity and activity.
Chemical Reactions Analysis
Types of Reactions
Shp2-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halides, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Shp2-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of SHP2 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those driven by aberrant SHP2 activity. .
Industry: Utilized in drug discovery and development programs to identify and optimize new SHP2 inhibitors with improved efficacy and safety profiles.
Mechanism of Action
Shp2-IN-20 exerts its effects by inhibiting the phosphatase activity of SHP2. SHP2 is involved in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cell proliferation, increased apoptosis, and impaired tumor growth. The molecular targets of this compound include the SH2 domains and the phosphotyrosine phosphatase domain of SHP2, which are critical for its enzymatic activity .
Comparison with Similar Compounds
Shp2-IN-20 is compared with other SHP2 inhibitors, such as SHP099, TNO155, and RMC-4550. These compounds share a similar mechanism of action but differ in their chemical structures, potency, and selectivity. This compound is unique due to its specific binding affinity and inhibitory profile, making it a valuable tool for studying SHP2-related pathways and developing targeted therapies .
List of Similar Compounds
SHP099: A potent and selective SHP2 inhibitor with demonstrated efficacy in preclinical cancer models.
TNO155: An SHP2 inhibitor that has shown promise in overcoming resistance to tyrosine kinase inhibitors in neuroblastoma.
RMC-4550:
This compound represents a significant advancement in the field of SHP2 inhibition, offering new opportunities for scientific research and therapeutic development. Its unique properties and broad range of applications make it a valuable compound for further exploration and study.
Properties
Molecular Formula |
C25H24F2N6 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(5S)-1'-[7-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C25H24F2N6/c1-15-22(17-5-4-16(26)13-19(17)27)33-21(6-10-30-33)24(31-15)32-11-7-25(8-12-32)14-20-18(23(25)28)3-2-9-29-20/h2-6,9-10,13,23H,7-8,11-12,14,28H2,1H3/t23-/m1/s1 |
InChI Key |
SNLILQPOOHTROO-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C(C=C(C=C6)F)F |
Canonical SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C=C(C=C6)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


